Lipophilicity Advantage vs. Unsubstituted Analog
The 4-ethyl derivative exhibits a predicted LogP of 2.16 [1], whereas the unsubstituted Boc-isonipecotic acid (CAS 84358-13-4) has a reported LogP of 1.04 (XLogP3) to 1.66 . This corresponds to an increase of 0.50–1.12 log units, indicating substantially higher lipophilicity for the 4-ethyl compound.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 (Chemspace, in silico prediction) |
| Comparator Or Baseline | Boc-isonipecotic acid (CAS 84358-13-4): LogP = 1.04 (XLogP3, Chemsrc) to 1.66 (Molbase) |
| Quantified Difference | ΔLogP = +0.50 to +1.12 (target more lipophilic) |
| Conditions | In silico prediction; standard LogP calculation algorithms (consensus across multiple sources) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potential blood-brain barrier penetration, making the 4-ethyl derivative a strategically superior choice for CNS-targeted and intracellular drug discovery programs.
- [1] Chemspace. 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid, LogP 2.16. https://chem-space.com/CSSB00011812312-B18CAE (accessed 2026-04-24). View Source
